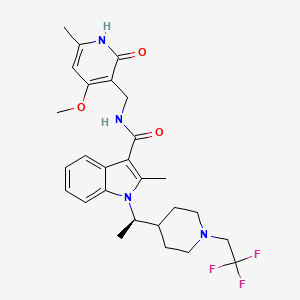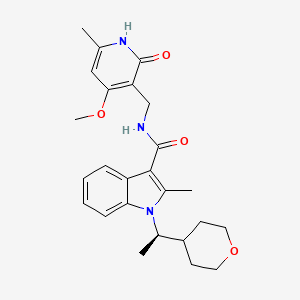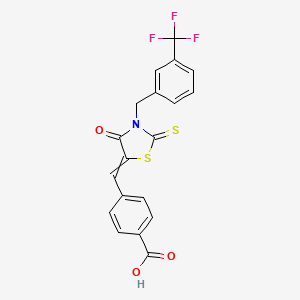
CY 09
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CY 09 是一种选择性直接抑制NOD 样受体蛋白 3 (NLRP3) 炎症小体的化合物。 它与 NLRP3 NACHT 结构域的 ATP 结合基序结合,抑制 NLRP3 的 ATP 酶活性,从而抑制 NLRP3 炎症小体的组装和激活 。 由于其抗炎特性,该化合物在治疗各种炎症和神经退行性疾病方面显示出巨大潜力 .
科学研究应用
CY 09 具有广泛的科学研究应用,包括:
化学: this compound 被用作研究 NLRP3 炎症小体及其在各种炎症过程中的作用的工具化合物。
生物学: 在生物学研究中,this compound 用于研究 NLRP3 炎症小体激活及其调控的分子机制。
医学: this compound 在通过抑制 NLRP3 炎症小体激活来治疗各种炎症和神经退行性疾病(如阿尔茨海默病)方面显示出潜力.
作用机制
CY 09 通过直接与 NLRP3 NACHT 结构域的 ATP 结合基序结合发挥作用,抑制 NLRP3 的 ATP 酶活性。 这种抑制阻止了 NLRP3 炎症小体的组装和激活,从而减少了促炎细胞因子如白细胞介素 1β 和白细胞介素 18 的产生 。 所涉及的分子靶点和途径包括 NLRP3 炎症小体、胱天蛋白酶-1 和介导炎症的下游信号通路 .
类似化合物:
This compound 的独特性: this compound 在选择性和直接抑制 NLRP3 炎症小体而不影响其他炎症小体或信号通路方面独树一帜。 这种选择性使其成为研究 NLRP3 在各种疾病中的特定作用以及开发靶向疗法的宝贵工具 .
生化分析
Biochemical Properties
“CY 09” plays a significant role in biochemical reactions. It directly binds to the ATP-binding motif of NLRP3 NACHT domain and inhibits NLRP3 ATPase activity, resulting in the suppression of NLRP3 inflammasome assembly and activation . This interaction with the NLRP3 inflammasome suggests that “this compound” may interact with a variety of enzymes, proteins, and other biomolecules involved in the NLRP3 inflammasome pathway .
Cellular Effects
“this compound” has profound effects on various types of cells and cellular processes. It specifically blocks NLRP3 activation in macrophages . In addition, it has been shown to prevent changes in microglial activation induced by LPS . These effects suggest that “this compound” influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of “this compound” involves its direct binding to the ATP-binding motif of the NLRP3 NACHT domain . This binding inhibits NLRP3 ATPase activity, which in turn suppresses the assembly and activation of the NLRP3 inflammasome . This mechanism suggests that “this compound” exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of “this compound” over time in laboratory settings have been observed in various studies. For example, “this compound” has been shown to inhibit NLRP3 activation in vivo and prevent neonatal mortality in CAPS mouse model . This suggests that “this compound” has long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of “this compound” vary with different dosages in animal models. For instance, C57BL/6J mice were injected with 40 mg/kg “this compound” or vehicle 30 min before injection of MSU . After 6 h, mice were killed, and peritoneal cavities underwent lavage with 10 ml ice-cold PBS . This study suggests that “this compound” has threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
“this compound” is involved in the NLRP3 inflammasome pathway . This pathway involves a variety of enzymes and cofactors that “this compound” interacts with . The interaction of “this compound” with this pathway could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
Given its role as a NLRP3 inflammasome inhibitor, it is likely that “this compound” interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
Given its role in inhibiting the NLRP3 inflammasome, it is likely that “this compound” is localized to the cytoplasm where the NLRP3 inflammasome is typically found . The effects of “this compound” on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
合成路线和反应条件: CY 09 的合成涉及多个步骤,从核心结构的制备开始,然后进行官能团修饰。 详细的合成路线包括:
核心结构的形成: this compound 的核心结构是通过一系列涉及芳香醛和硫脲衍生物的缩合反应合成的。
官能团修饰: 然后通过引入各种官能团来修饰核心结构,以增强其对 NLRP3 的结合亲和力和选择性。
工业生产方法: 在工业环境中,this compound 的生产涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。 该过程包括:
间歇反应: 使用大型反应器在受控温度和压力条件下进行缩合反应。
化学反应分析
反应类型: CY 09 经历了几种类型的化学反应,包括:
氧化: this compound 可以被氧化形成各种氧化衍生物,这些衍生物可能表现出不同的生物活性。
还原: 还原反应可用于修饰 this compound 上的官能团,从而可能改变其结合亲和力和选择性。
取代: 取代反应涉及用其他基团取代 this compound 上的特定官能团,以增强其性质。
常用试剂和条件:
氧化试剂: 常用的氧化试剂包括过氧化氢和高锰酸钾。
还原试剂: 硼氢化钠和氢化铝锂通常用于还原反应。
取代试剂: 各种卤化剂和亲核试剂用于取代反应。
主要产品: 从这些反应中形成的主要产物包括具有修饰官能团的 this compound 的各种衍生物,这些衍生物可能表现出不同的生物活性和性质 .
相似化合物的比较
Uniqueness of CY 09: this compound is unique in its ability to selectively and directly inhibit the NLRP3 inflammasome without affecting other inflammasomes or signaling pathways. This selectivity makes it a valuable tool for studying the specific role of NLRP3 in various diseases and for developing targeted therapies .
属性
IUPAC Name |
4-[[4-oxo-2-sulfanylidene-3-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazolidin-5-ylidene]methyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F3NO3S2/c20-19(21,22)14-3-1-2-12(8-14)10-23-16(24)15(28-18(23)27)9-11-4-6-13(7-5-11)17(25)26/h1-9H,10H2,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTINRHPPGAPLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C(=O)C(=CC3=CC=C(C=C3)C(=O)O)SC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F3NO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary molecular target of CY-09?
A1: CY-09 directly targets the NLRP3 inflammasome, specifically the ATP-binding motif of the NLRP3 NACHT domain. []
Q2: How does CY-09 affect NLRP3 inflammasome activity?
A2: CY-09 inhibits NLRP3 ATPase activity, which disrupts the assembly and activation of the NLRP3 inflammasome. This, in turn, prevents the downstream production and release of pro-inflammatory cytokines like IL-1β and IL-18. [, , ]
Q3: What are the downstream effects of CY-09's interaction with NLRP3?
A3: By inhibiting NLRP3 inflammasome activation, CY-09 reduces inflammatory responses in various models. This includes mitigating neuroinflammation, alleviating pain, and protecting against organ damage in conditions like diabetic nephropathy and acute liver injury. [, , , ]
Q4: What is the molecular formula and weight of CY-09?
A4: While this information is not explicitly stated in the provided research, it can be calculated from the chemical name and structure. The molecular formula of CY-09 is C19H12F3NO3S2, and its molecular weight is 423.43 g/mol.
Q5: What in vitro models have been used to study CY-09's effects?
A7: CY-09 has been investigated in various in vitro models, including peritoneal macrophages stimulated with Shiga toxin [], albumin-treated renal tubular epithelial HK-2 cells [], and LPS-primed and nigericin-stimulated BMDMs. [] These studies demonstrate CY-09's efficacy in inhibiting NLRP3 inflammasome activation and its downstream consequences.
Q6: Has CY-09 been tested in animal models? What are the key findings?
A6: Yes, CY-09 has shown promising results in several animal models:
- Hemolytic Uremic Syndrome: CY-09 improved biochemical indicators, reduced renal injury, and increased survival rates in a mouse model of Shiga toxin-induced HUS. []
- Diabetic Nephropathy: CY-09 attenuated inflammation, oxidative stress, apoptosis, and fibrosis in the kidneys of db/db mice, highlighting its potential in treating DN. []
- Acute Liver Injury: CY-09 effectively suppressed NLRP3 inflammasome activation in Kupffer cells and mitigated liver injury in a mouse model of thioacetamide-induced liver injury aggravated by hyperglycemia. [, ]
- Ischemic Stroke: In a mouse model of diabetes, CY-09 alleviated cardiac dysfunction following ischemic stroke, suggesting a potential therapeutic role for stroke complications in diabetic patients. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
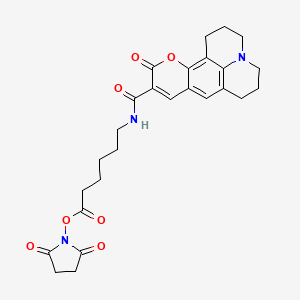
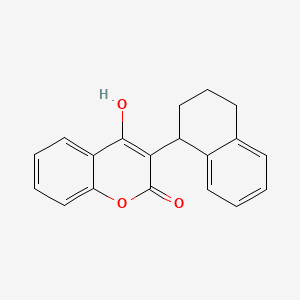
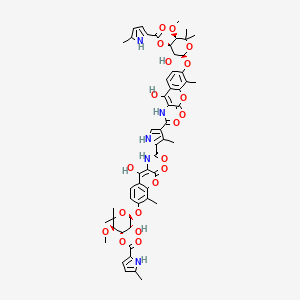
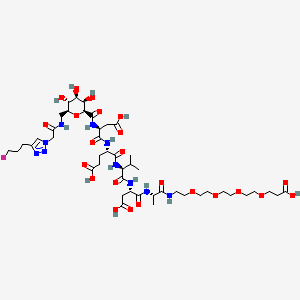
![sodium;1,2,3,5,6,7-hexahydro-s-indacen-4-ylcarbamoyl-[4-(2-hydroxypropan-2-yl)furan-2-yl]sulfonylazanide](/img/structure/B606777.png)



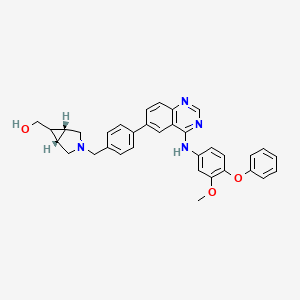

![3-(1,2,3,6-tetrahydropyridin-4-yl)-1,4-dihydropyrrolo[3,2-b]pyridin-5-one;dihydrochloride](/img/structure/B606788.png)
